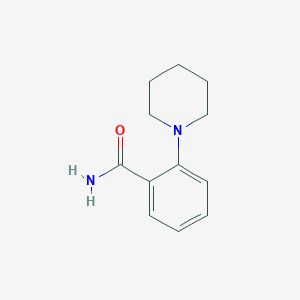
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3. It is a tertiary amine that features a piperidine ring and two ethane-1,2-diamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine typically involves the reaction of piperidine with ethane-1,2-diamine in the presence of methylating agents. One common method is the alkylation of piperidine with ethane-1,2-diamine followed by methylation using methyl iodide or methyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. The final product is often obtained as a trihydrochloride salt to improve its stability and handling properties .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting biochemical pathways. Its piperidine ring and diamine groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their function.
Comparison with Similar Compounds
N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-dimethylpiperidin-4-amine: Lacks the ethane-1,2-diamine group, resulting in different reactivity and applications.
N,N,N’-trimethyl-N’-piperidin-4-ylmethane-1,2-diamine: Similar structure but with a methane group instead of ethane, leading to variations in chemical properties and uses.
N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,3-diamine: Contains an ethane-1,3-diamine group, which affects its binding affinity and reactivity.
The uniqueness of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYQVSXEGDEID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338888 |
Source


|
| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-14-1 |
Source


|
| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)




![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)



